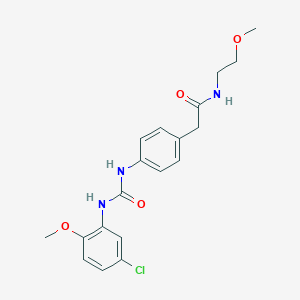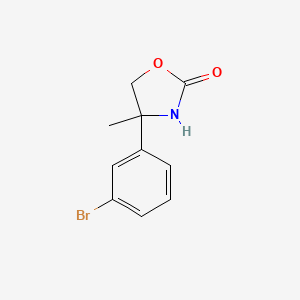![molecular formula C19H20N4 B2613711 1-(Cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 328113-18-4](/img/structure/B2613711.png)
1-(Cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(Cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile” is a unique chemical with the linear formula C21H24N4 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound is based on the benzimidazole nucleus, which is a constituent of many bioactive heterocyclic compounds . The benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the available literature, benzimidazole derivatives in general have been studied for their diverse chemical reactions .科学的研究の応用
Antimycobacterial Activity
Researchers have synthesized novel heterocyclic compounds displaying significant antimycobacterial properties. For example, derivatives of 1,2,4-oxadiazole-pyranopyridine/chromene hybrids exhibited enhanced activity against Mycobacterium tuberculosis H37Rv, surpassing standard antitubercular drugs like isoniazid, ciprofloxacin, and ethambutol in efficacy (R. Ranjith Kumar et al., 2011).
Synthetic Methodologies
An efficient three-component synthesis route for benzimidazo[1,2-a]quinoline-6-carbonitriles was developed, highlighting a versatile approach for constructing complex heterocyclic frameworks from simple precursors (M. Adib et al., 2016). Another study demonstrated the synthesis of 6-amino-2-bromo-4-hydroxynicotinaldehyde derivatives, showcasing a methodological advancement in heterocyclic chemistry (A. V. Denisenko et al., 2011).
Antimicrobial and Cytotoxic Activity
A study presented the synthesis and antimicrobial evaluation of novel azetidine-2-one derivatives of 1H-benzimidazole, revealing that some derivatives exhibited good antibacterial activity and notable cytotoxic properties in vitro (M. Noolvi et al., 2014). Additionally, a regioselective synthesis of spiro[cyclohexane-1,2'-(pyrimido[1,2-a]benzimidazole)]-3'-carbonitrile in an aqueous medium was explored, emphasizing environmentally friendly synthetic routes (A. Dandia et al., 2007).
特性
IUPAC Name |
1-(cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4/c1-13-11-18(21-14-7-3-2-4-8-14)23-17-10-6-5-9-16(17)22-19(23)15(13)12-20/h5-6,9-11,14,21H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPBTRIATIBUPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4CCCCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-propanediamine hydrochloride](/img/no-structure.png)


![3-(4-ethoxyphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2613637.png)

![5-[1-(2-Chlorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2613641.png)
![2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2613642.png)



![N-(4-bromo-3-methylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2613649.png)
![3-(3-Propan-2-ylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2613650.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2613651.png)
